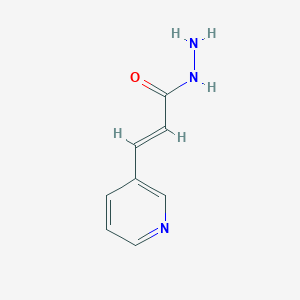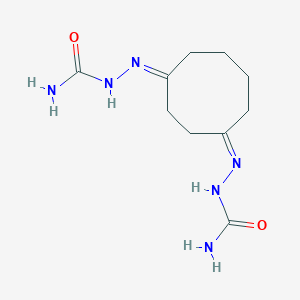
1,4-Cyclooctanedione disemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclooctanedione disemicarbazone (CODD) is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is also known as semicarbazone of 1,4-cyclooctanedione or simply as COD. CODD has a unique chemical structure that makes it an attractive candidate for research in the areas of cancer treatment, antimicrobial activity, and neuroprotection. In
Mécanisme D'action
The mechanism of action of CODD is not fully understood. However, it is believed that CODD exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. CODD also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms. The neuroprotective effects of CODD are thought to be due to its ability to scavenge free radicals and reduce oxidative stress in the brain.
Biochemical and physiological effects:
CODD has been shown to have a low toxicity profile and does not exhibit any significant side effects at therapeutic doses. However, the compound has been shown to have some effects on the liver and kidneys at high doses. CODD has also been shown to have an impact on the immune system, although the exact mechanism is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CODD in lab experiments is its low toxicity profile. This makes it a suitable candidate for in vitro and in vivo studies. However, the compound is relatively unstable and has a short half-life, which can make it difficult to work with. In addition, the synthesis of CODD can be challenging, requiring specialized equipment and expertise.
Orientations Futures
There are several future directions for research on CODD. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the exploration of the compound's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of CODD and its impact on the immune system.
Méthodes De Synthèse
The synthesis of CODD involves the reaction of 1,4-cyclooctanedione with semicarbazide in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and yields CODD as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CODD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. CODD also exhibits antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, CODD has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C10H18N6O2 |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
[(Z)-[(4Z)-4-(carbamoylhydrazinylidene)cyclooctylidene]amino]urea |
InChI |
InChI=1S/C10H18N6O2/c11-9(17)15-13-7-3-1-2-4-8(6-5-7)14-16-10(12)18/h1-6H2,(H3,11,15,17)(H3,12,16,18)/b13-7-,14-8- |
Clé InChI |
WJMOGLZVWBEHHF-PVRNWPCDSA-N |
SMILES isomérique |
C1C/C(=N/NC(=O)N)/CC/C(=N\NC(=O)N)/CC1 |
SMILES |
C1CCC(=NNC(=O)N)CCC(=NNC(=O)N)C1 |
SMILES canonique |
C1CCC(=NNC(=O)N)CCC(=NNC(=O)N)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
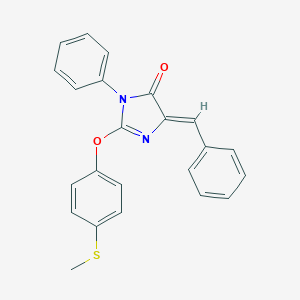
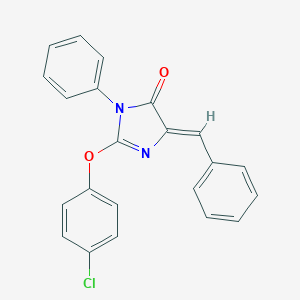
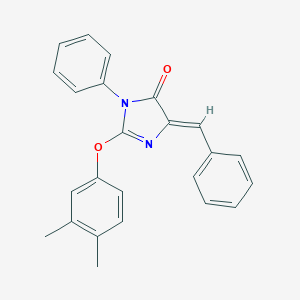
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
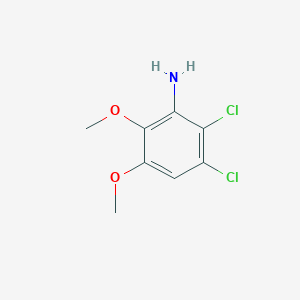
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)

